L-Leucine, L-leucyl-, methyl ester, monohydrobromide
Overview
Description
L-Leucine, L-leucyl-, methyl ester, monohydrobromide, commonly referred to as L-leucyl-L-leucine methyl ester (LeuLeuOMe), is a compound that has been studied for its effects on immune cells, particularly in the context of inducing apoptosis or affecting the function of natural killer (NK) cells and B lymphocytes. The compound has been shown to have selective cytotoxicity towards lysosome-rich cells, such as large granular lymphocytes, monocytes, and a subset of T cells, which can influence the proliferation and immunoglobulin secretion of Epstein-Barr virus (EBV)-transformed human B cells . Additionally, LeuLeuOMe has been used to modulate NK cell function by causing lysosomal disruption and death of human monocytes, which in turn affects the NK activity in peripheral blood mononuclear cells .
Synthesis Analysis
The synthesis of L-leucyl-L-leucine methyl ester and its derivatives has been explored in various studies. For instance, caged compounds of LeuLeuOMe have been synthesized to study their photochemical and immunological properties . These caged compounds are designed to release LeuLeuOMe upon irradiation, allowing for controlled induction of apoptosis in immune cells. Another study focused on the synthesis of optically active methacrylamides with (L)-leucine structure in the side chains, which includes the synthesis of compounds related to LeuLeuOMe .
Molecular Structure Analysis
The molecular structure of LeuLeuOMe and its oligomers has been characterized in different solvents, revealing that these molecules can adopt β-associated or unordered conformations depending on the solvent environment. The stability and conformational behavior of these oligomers are influenced by factors such as solvent composition, dilution, and temperature .
Chemical Reactions Analysis
LeuLeuOMe undergoes various chemical reactions, particularly those that lead to the induction of apoptosis in immune cells. The compound's ability to permeabilize lysosomal membranes without releasing cysteine cathepsins into the cytosol has been demonstrated, suggesting that its apoptotic effects are independent of cysteine cathepsin proteolytic activities in the cytosol . Additionally, the synthesis of caged LeuLeuOMe compounds allows for the controlled release of the active agent through photochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of LeuLeuOMe have been studied in the context of its solubility, photochemical properties, and cytotoxic activities. Water-soluble caged compounds of LeuLeuOMe have been designed to control the apoptosis of immune cells, with studies focusing on their solubility in phosphate-buffered saline and their efficiency in releasing LeuLeuOMe upon irradiation . The interaction of LeuLeuOMe with monocytes and granulocytes has been shown to cause an irreversible loss of NK activity from human peripheral blood lymphocytes, highlighting its unique properties among amino acid methyl esters .
Scientific Research Applications
Field
This application falls under the field of Hematology , specifically in the study of marrow cells .
Methods of Application
LLME concentrations ranging from 0.005 mM to 5 mM were used to examine its effects on marrow cells . The ability of IL-1 to protect marrow MNC from LLME was evaluated after an 18-hour incubation with IL-1β (100 ng/ml) .
Results or Outcomes
At 0.5 mM, nucleated marrow cell recovery was 25%, and MNC recovery was 93% . At higher LLME concentrations, recoveries of both CFU-GM and BFU-E were less than 1% . These studies indicated that progenitor cells remain after exposure to 0.5 mM LLME and that IL-1 ameliorates LLME toxicity on early progenitor cells .
Application in Immunology
Field
This application is in the field of Immunology , specifically in the study of cytotoxic lymphocytes and myeloid cells .
Summary of Application
LLME has been reported to be cytotoxic towards natural killer cells and CD4+ and CD8+ T lymphocytes without affecting helper T cells and B cells . It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells .
Methods of Application
When human U937, HL60, or THP-1 myeloid tumor cell lines or murine CTLL-2 cells were treated with LLME, early release of both cytosolic 51Cr and soluble [3H]TdR labeled DNA fragments was observed .
Results or Outcomes
Killing of cytotoxic lymphocytes and myeloid cells by LLME is dependent on generation of metabolites with membranolytic properties, but cell death induced by this process does not involve simple lysis of the plasma membrane .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3.BrH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPBCIHWFATZOF-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine, L-leucyl-, methyl ester, monohydrobromide | |
CAS RN |
16689-14-8 | |
Record name | Methyl leucylleucinate hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016689148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL LEUCYLLEUCINATE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TF27RT8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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